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Compound of Interest

Compound Name:
(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-

1,1'-bi-2-naphthol

Cat. No.: B1225680 Get Quote

Introduction

(S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol, commonly known as (S)-H₈-BINOL, is a

powerful chiral ligand in asymmetric catalysis. As a derivative of the well-known BINOL ligand,

H₈-BINOL possesses a partially hydrogenated binaphthyl backbone. This structural

modification increases the dihedral angle between the naphthyl rings, leading to enhanced

steric bulk. This greater steric hindrance often results in superior enantioselectivity in catalytic

reactions compared to its parent BINOL ligand.[1] When complexed with transition metals such

as iridium, ruthenium, and titanium, (S)-H₈-BINOL and its derivatives serve as highly effective

catalysts for a range of asymmetric transformations, most notably the hydrogenation of

prochiral imines and olefins.

These catalytic systems are of significant interest to researchers in drug development and fine

chemical synthesis due to their ability to produce enantiomerically enriched chiral molecules,

which are crucial building blocks for pharmaceuticals and other biologically active compounds.

Key Applications

Complexes derived from (S)-H₈-BINOL are particularly effective in the iridium-catalyzed

asymmetric hydrogenation of challenging substrates, including sterically hindered imines and

exocyclic unsaturated carbonyl compounds.
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Asymmetric Hydrogenation of Sterically Hindered N-Arylimines: An iridium complex featuring

an (S)-H₈-BINOL-derived phosphine-phosphoramidite ligand has demonstrated exceptional

performance in the hydrogenation of sterically hindered N-arylimines.[2][3] This catalytic

system is mild and general, providing good to perfect enantioselectivities (up to 99% ee) and

high turnover numbers (up to 100,000), making it a highly efficient method for synthesizing

valuable chiral amines.[2][4]

Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Carbonyl Compounds: Iridium

complexes of (S)-H₈-BINOL-derived phosphine-oxazoline ligands have been successfully

applied to the asymmetric hydrogenation of the carbon-carbon double bond in exocyclic α,β-

unsaturated systems.[5] This method yields a variety of α-chiral cyclic ketones, lactones, and

lactams in high yields and with excellent enantioselectivity (up to 95% ee).[5]

Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrogenation of

various substrates using (S)-H₈-BINOL-derived iridium catalysts.

Table 1: Asymmetric Hydrogenation of Sterically Hindered N-Arylimines

Catalyst System: [Ir(COD)Cl]₂ / (S)-H₈-BINOL-derived phosphine-phosphoramidite ligand

General Conditions: 1 mol% [Ir(COD)Cl]₂, 2.2 mol% Ligand, 50 atm H₂, CH₂Cl₂, 35 °C, 12 h,

unless otherwise noted.
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Substrate (Imine) Product (Amine) Yield (%) ee (%)

N-(1-

phenylethylidene)-2,6-

dimethylaniline

N-(1-phenylethyl)-2,6-

dimethylaniline
>99 97

N-(1-(4-

methoxyphenyl)ethylid

ene)-2,6-

dimethylaniline

N-(1-(4-

methoxyphenyl)ethyl)-

2,6-dimethylaniline

>99 98

N-(1-(4-

chlorophenyl)ethyliden

e)-2,6-dimethylaniline

N-(1-(4-

chlorophenyl)ethyl)-2,

6-dimethylaniline

>99 97

N-(1-(2-

naphthyl)ethylidene)-2

,6-dimethylaniline

N-(1-(2-

naphthyl)ethyl)-2,6-

dimethylaniline

>99 99

N-(1-(thiophen-2-

yl)ethylidene)-2,6-

dimethylaniline

N-(1-(thiophen-2-

yl)ethyl)-2,6-

dimethylaniline

>99 96

N-

(cyclohexyl(phenyl)me

thylene)-2,6-

dimethylaniline

N-

(cyclohexyl(phenyl)me

thyl)-2,6-

dimethylaniline

>99 93

N-(1-

phenylpropylidene)-2,

6-dimethylaniline

N-(1-

phenylpropyl)-2,6-

dimethylaniline

>99 95

(Data sourced from Hu, X.-P. et al., Organic Letters, 2012).[3]

Table 2: Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Carbonyls

Catalyst System: Iridium / (S)-H₈-BINOL-derived phosphine-oxazoline ligand
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Substrate Class Product Class
Max. Enantioselectivity (ee
%)

α-Arylidene Cyclic Ketones α-Chiral Cyclic Ketones up to 95

α-Arylidene Cyclic Lactones α-Chiral Cyclic Lactones up to 95

α-Arylidene Cyclic Lactams α-Chiral Cyclic Lactams up to 95

(Data indicates the general effectiveness of the catalytic system as reported in the literature).[5]

Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation
(In Situ)
This protocol describes the in situ preparation of the active iridium catalyst from a precursor

and the (S)-H₈-BINOL-derived ligand.

Materials:

[Ir(COD)Cl]₂ (Iridium precursor)

(S)-H₈-BINOL-derived phosphine-phosphoramidite ligand

Anhydrous, degassed solvent (e.g., Dichloromethane, CH₂Cl₂)

Schlenk flask or glovebox for inert atmosphere operations

Magnetic stirrer

Procedure:

Inside a glovebox or under a nitrogen/argon atmosphere, add the iridium precursor

[Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) to a dry Schlenk flask equipped with a

magnetic stir bar.

Add anhydrous, degassed solvent (e.g., CH₂Cl₂) to the flask to achieve the desired catalyst

concentration (typically to dissolve the substrate at a 0.1 M to 0.5 M concentration later).
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Stir the mixture at room temperature for 30 minutes to allow for the complex formation. The

resulting orange-red solution is the active catalyst, ready for the hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric
Hydrogenation of N-Arylimines
This protocol outlines a typical procedure for the hydrogenation of a sterically hindered N-

arylimine using the pre-formed catalyst solution.

Materials:

Substrate (N-arylimine)

In situ prepared catalyst solution (from Protocol 1)

High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

Hydrogen gas (high purity)

Standard work-up reagents (e.g., organic solvent for extraction, brine, drying agent like

Na₂SO₄)

Silica gel for chromatography

Chiral HPLC column for ee% determination

Procedure:

Under an inert atmosphere, add the N-arylimine substrate to the Schlenk flask containing the

freshly prepared catalyst solution.

Transfer the reaction mixture to a high-pressure autoclave.

Seal the autoclave and purge it several times with hydrogen gas to remove any residual air.

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 35 °C).
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Maintain the reaction under these conditions for the specified time (e.g., 12 hours),

monitoring the pressure to ensure there are no leaks.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

hydrogen gas in a well-ventilated fume hood.

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

Concentrate the mixture under reduced pressure to remove the solvent.

Purify the crude product by flash column chromatography on silica gel to isolate the chiral

amine.

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid

Chromatography (HPLC) analysis.

Visualizations
The following diagrams illustrate the experimental workflow and a representative catalytic cycle

for asymmetric hydrogenation.
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Caption: Experimental workflow for asymmetric hydrogenation.
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Caption: Representative catalytic cycle for hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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